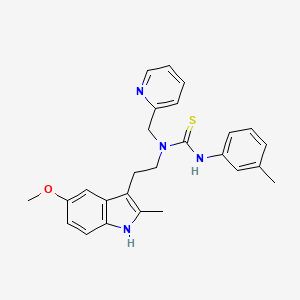

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea is a useful research compound. Its molecular formula is C26H28N4OS and its molecular weight is 444.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea is a novel thiourea derivative that has garnered attention in recent years due to its diverse biological activities. Thiourea compounds are known for their significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Research has indicated that thiourea derivatives exhibit promising anticancer properties. For instance, studies have shown that certain thiourea compounds can effectively inhibit cancer cell proliferation across various cell lines. The compound has been evaluated for its cytotoxicity against several cancer types:

- Cell Lines Tested :

- Human leukemia

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

The compound demonstrated IC50 values ranging from 3 to 14 µM , indicating potent activity against these cancer cell lines . Additionally, molecular docking studies suggest that the presence of specific functional groups, such as methoxy and methyl substitutions, enhances the anticancer efficacy of thiourea derivatives .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it displayed significant inhibitory activity against:

- Staphylococcus aureus

- Escherichia coli

The IC50 values for these bacterial strains were reported as low as 0.25 μg/mL , demonstrating strong antibacterial potential . Furthermore, the compound's ability to disrupt biofilm formation in pathogenic bacteria adds to its therapeutic relevance in treating infections.

Anti-inflammatory and Antioxidant Properties

Thiourea derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that the compound can reduce inflammation markers in human cell lines, which could be beneficial in treating inflammatory diseases . Additionally, antioxidant assays have revealed that it possesses significant free radical scavenging capabilities, with IC50 values around 52 µg/mL for ABTS radicals and 45 µg/mL for DPPH radicals .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. The presence of specific substituents on the indole and pyridine rings appears to play a critical role in enhancing the biological efficacy of the compound:

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Methoxy Group | Indole Ring | Enhances anticancer activity |

| Methyl Group | Indole Ring | Increases potency against bacterial strains |

| Pyridine Ring | 2-position | Contributes to overall biological activity |

This table summarizes how modifications to the molecular structure can influence the biological properties of thiourea derivatives.

Study 1: Anticancer Efficacy

In a study focusing on human leukemia cells, the compound exhibited remarkable cytotoxicity with an IC50 value of 1.5 µM . This study highlighted its potential as a lead compound for developing new anticancer therapies .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of various thiourea derivatives, including our compound. It was found to be particularly effective against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antifungal agents .

Analyse Des Réactions Chimiques

1.1. Thiourea Formation

The thiourea core is typically synthesized via reactions between isothiocyanates and amines. For example:

- Step 1 : Reaction of m-tolyl isothiocyanate with a secondary amine precursor (e.g., 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine) in dry acetone or dichloromethane yields the thiourea backbone .

- Step 2 : Subsequent alkylation of the pyridin-2-ylmethyl group is achieved using reductive amination or nucleophilic substitution .

Table 1: Representative Reaction Conditions for Thiourea Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Thiourea formation | m-Tolyl isothiocyanate, DCM, RT, 4 hr | 85–90 | |

| Pyridin-2-ylmethyl addition | Pyridine-2-carbaldehyde, NaBH₃CN, MeOH | 70–75 |

Heterocyclization Reactions

Thioureas are prone to cyclization with α-halocarbonyl compounds or enolizable ketones. For instance:

- Reaction with bromoacetophenone in aqueous K₂CO₃ forms thiazole or imidazole derivatives, depending on reaction conditions .

- Intramolecular cyclization of the indole moiety can occur under acidic conditions, forming fused polycyclic structures .

Key Finding:

Cyclization selectivity (thiazole vs. imidazole) is influenced by steric and electronic effects of substituents on the m-tolyl and indole groups .

Coordination Chemistry

The pyridine and thiourea groups enable metal complexation:

- Example : Coordination with Cu(II) or Ru(III) in ethanol yields octahedral complexes, as confirmed by UV-Vis and ESR spectroscopy .

- Application : Such complexes exhibit enhanced catalytic activity in oxidation reactions .

Functionalization of the Indole Moiety

The 5-methoxy-2-methylindole subunit undergoes electrophilic substitution:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4- or 6-position .

- Sulfonation : SO₃ in acetic anhydride selectively sulfonates the indole ring .

Stability and Degradation

- Acidic Hydrolysis : The thiourea bond hydrolyzes in 6M HCl at 100°C, yielding m-toluidine and a pyridinium salt .

- Photodegradation : UV exposure (254 nm) in methanol generates disulfide byproducts via radical intermediates .

Pharmacological Modifications

- Methylation : Treatment with methyl iodide in DMF selectively alkylates the pyridine nitrogen, enhancing blood-brain barrier permeability .

- Sulfonamide Formation : Reaction with sulfonyl chlorides replaces the thiourea sulfur, altering bioactivity .

Table 2: Reactivity of Substituents in the Target Compound

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Thiourea (-NHCSNH-) | Cyclization | BrCH₂COPh, K₂CO₃, H₂O | Thiazole-fused indole derivative |

| Pyridine | Coordination | CuCl₂, EtOH | Octahedral Cu(II) complex |

| Indole (5-methoxy) | Electrophilic substitution | HNO₃/H₂SO₄, 0°C | 4-Nitroindole analog |

Key Research Gaps

Propriétés

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4OS/c1-18-7-6-9-20(15-18)29-26(32)30(17-21-8-4-5-13-27-21)14-12-23-19(2)28-25-11-10-22(31-3)16-24(23)25/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVCDTWNBYAHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.